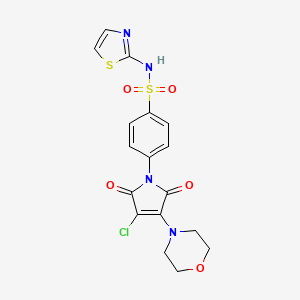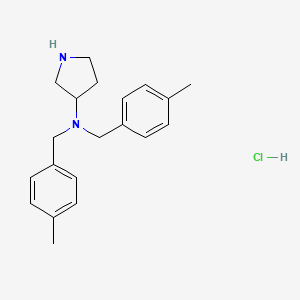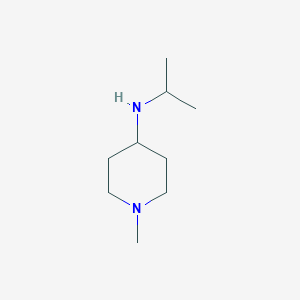
4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamides and their derivatives have been widely studied for their various biological activities, including anticancer properties. These compounds are synthesized through a variety of chemical reactions, leveraging their molecular structures to target specific biological pathways. The research focuses on the synthesis, molecular structure analysis, chemical and physical properties, and their implications in scientific applications, excluding drug usage and side effects.
Synthesis Analysis
Synthesis of benzenesulfonamides often involves cyclocondensation reactions, utilizing morpholine-substituted β-diketones and hydrazinobenzenesulfonamide hydrochloride among other starting materials. These methods yield compounds with significant bioactivity, such as anticancer agents (Kumar et al., 2020).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides is critical in determining their biological activity. Studies involving X-ray crystallography and spectroscopic analyses (FTIR, NMR) confirm the structure and are essential for understanding the compound's interactions at the molecular level (Alalawy et al., 2021).
Chemical Reactions and Properties
Benzenesulfonamides undergo various chemical reactions, contributing to their diverse biological activities. For instance, modifications to the benzenesulfonamide core structure can result in compounds with enhanced inhibitory effects against specific enzymes or proteins involved in disease pathways (Gul et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, play a crucial role in the compound's bioavailability and efficacy. Studies focusing on these aspects help optimize the compounds for better biological activity and potential therapeutic applications (Beuchet et al., 1999).
Applications De Recherche Scientifique
Anti-Breast Cancer Activity
- A derivative of this compound demonstrated promising anti-breast cancer activity. The compound was synthesized and evaluated against the MCF-7 breast cancer cell line, showing better activity than the standard drug, 4-hydroxytamoxifen. Molecular docking studies also supported its potential efficacy (Kumar, Barnwal, Singh, 2021).
Pharmacokinetics and Bioavailability
- Another derivative was studied for its pharmacokinetics and oral bioavailability in rats, dogs, and monkeys. The study focused on understanding the systemic clearance and first-pass metabolism of the compound to improve oral bioavailability (Stearns, Miller, Tang, Kwei, Tang, Mathvink, Naylor, Chitty, Colandrea, Weber, Colletti, Strauss, Keohane, Feeney, Iliff, Chiu, 2002).
Propriétés
IUPAC Name |
4-(3-chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O5S2/c18-13-14(21-6-8-27-9-7-21)16(24)22(15(13)23)11-1-3-12(4-2-11)29(25,26)20-17-19-5-10-28-17/h1-5,10H,6-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUNYWCQPLCASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B2489063.png)

![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2489067.png)



![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
![(1S,4R,5R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2489076.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2489079.png)


![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2489084.png)
![N-[4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2489086.png)